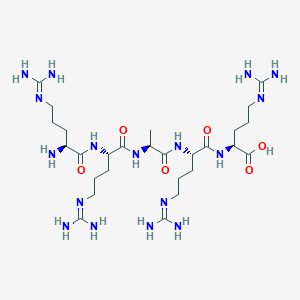
Arg-Arg-Ala-Arg-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Arg-Arg-Ala-Arg-Arg” is a pentapeptide consisting of five amino acids: arginine, arginine, alanine, arginine, and arginine. This sequence of amino acids is notable for its high arginine content, which imparts unique chemical and biological properties to the compound. Arginine is a positively charged amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Ala-Arg-Arg can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, arginine, arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the host organism’s genome.
Análisis De Reacciones Químicas
Types of Reactions
Arg-Arg-Ala-Arg-Arg can undergo various chemical reactions, including:
Oxidation: The guanidinium groups of arginine residues can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: The amino groups of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxynitrite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with new functional groups attached to the arginine residues.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Arg-Arg-Ala-Arg-Arg can be used as a model peptide to study protein-protein interactions, enzyme kinetics, and peptide-based drug design. Its high arginine content makes it a useful tool for investigating the role of arginine residues in catalysis and binding.
Biology
In biological research, this compound can be used to study cellular uptake mechanisms, as arginine-rich peptides are known to facilitate cell penetration. Additionally, it can be employed in studies of nitric oxide signaling, given the role of arginine in nitric oxide production.
Medicine
In medicine, this compound has potential applications in drug delivery, as its cell-penetrating properties can be harnessed to transport therapeutic molecules into cells. It may also be explored as a therapeutic agent for conditions involving nitric oxide dysregulation, such as cardiovascular diseases.
Industry
In the food industry, arginine-containing peptides like this compound can be used as salt-taste enhancers to reduce the sodium content of food products without compromising flavor.
Mecanismo De Acción
The mechanism of action of Arg-Arg-Ala-Arg-Arg involves its interaction with cellular membranes and proteins. The positively charged arginine residues facilitate binding to negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the peptide can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. For example, the arginine residues can be converted to nitric oxide by nitric oxide synthase, influencing vasodilation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Arg-Ser: A dipeptide with similar salt-taste enhancing properties.
Arg-Ala:
Arg-Gly: A dipeptide used in studies of protein-protein interactions and enzyme kinetics.
Uniqueness
Arg-Arg-Ala-Arg-Arg is unique due to its high arginine content, which imparts distinct chemical and biological properties. Its ability to penetrate cell membranes and modulate nitric oxide production sets it apart from other peptides with fewer arginine residues. Additionally, its pentapeptide structure provides more versatility in terms of functionalization and modification compared to shorter dipeptides.
Propiedades
Número CAS |
483276-15-9 |
|---|---|
Fórmula molecular |
C27H55N17O6 |
Peso molecular |
713.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H55N17O6/c1-14(41-21(47)16(7-3-11-38-25(31)32)43-20(46)15(28)6-2-10-37-24(29)30)19(45)42-17(8-4-12-39-26(33)34)22(48)44-18(23(49)50)9-5-13-40-27(35)36/h14-18H,2-13,28H2,1H3,(H,41,47)(H,42,45)(H,43,46)(H,44,48)(H,49,50)(H4,29,30,37)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
IYLGMFKRTLBESI-ATIWLJMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
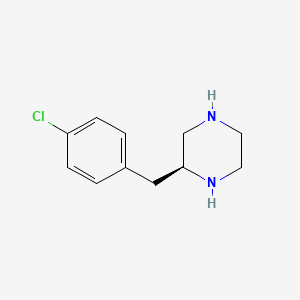
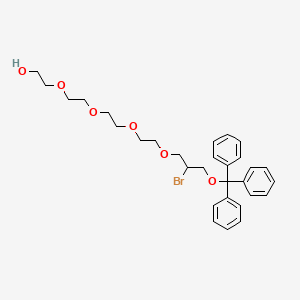
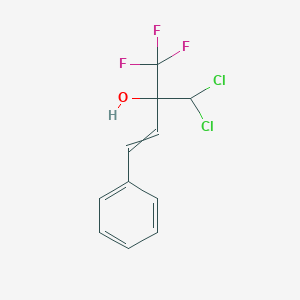
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
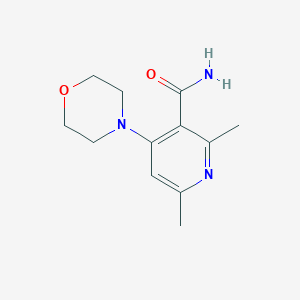
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
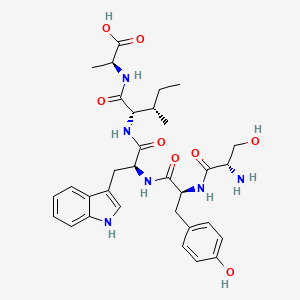

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
